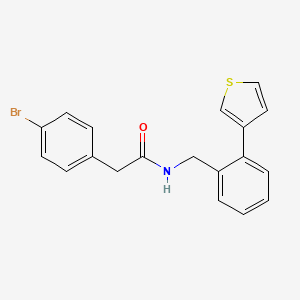

(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a quinoline derivative that has been synthesized using different methods.

科学的研究の応用

Tyrosine Kinase Inhibitors

Compounds related to "(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one" have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. Studies have shown that quinazoline and pyrido[3,2-d]pyrimidine derivatives can irreversibly inhibit EGFR, leading to the inhibition of cancer cell growth. For example, 4-anilinoquinazoline and 4-anilinopyrido[3,2-d]pyrimidine derivatives have shown high in vivo activity against tumor xenografts, suggesting their potential as therapeutic agents in cancer treatment (Smaill et al., 2000).

Anticancer Activity

Quinolinyl acrylate derivatives have been evaluated for their anticancer properties. A study focusing on prostate cancer demonstrated that these compounds could significantly reduce tumor growth in vivo by inhibiting cell viability, adhesion, migration, invasion, and neoangiogenesis in prostate cancer cells. This supports their potential as effective anticancer agents with multi-target efficacy (Rodrigues et al., 2012).

Antimicrobial Activity

Derivatives of quinolin-2(1H)-one have also shown promising results as antimicrobial agents. For instance, novel thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives have exhibited significant antibacterial activity against a broad spectrum of both gram-positive and gram-negative bacteria, as well as antifungal activity. These findings indicate their potential use in treating various infectious diseases (Abdel‐Wadood et al., 2014).

Fluorescent Labeling

In addition to their biomedical applications, certain fluorophores derived from quinolin-2(1H)-one structures have been utilized in fluorescent labeling of nucleosides and oligodeoxyribonucleotides, showcasing their utility in molecular biology research. These fluorophores exhibit high fluorescence signals and enhance hybridization affinity, making them valuable tools for DNA and RNA studies (Singh & Singh, 2007).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one involves the synthesis of the quinoline ring system followed by the addition of the 2-fluorophenylacryloyl group and the bromine atom.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "aniline", "benzaldehyde", "2-fluorobenzaldehyde", "bromine" ], "Reaction": [ "Synthesis of 2-nitrobenzaldehyde from benzaldehyde and nitric acid", "Reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium dithionite", "Condensation of 2-aminobenzaldehyde with ethyl acetoacetate to form 3-ethyl-4-hydroxyquinoline-2(1H)-one", "Friedlander synthesis of 6-bromo-3-phenylquinolin-2(1H)-one from 3-ethyl-4-hydroxyquinoline-2(1H)-one and bromine", "Addition of 2-fluorophenylacetic acid to (E)-3-(2-bromo-6-phenylquinolin-3-yl)acrylonitrile using triethylamine as a catalyst to form (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one" ] } | |

CAS番号 |

392327-09-2 |

分子式 |

C24H15BrFNO2 |

分子量 |

448.291 |

IUPAC名 |

6-bromo-3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C24H15BrFNO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-14H,(H,27,29)/b13-10+ |

InChIキー |

GRBYMNOBSAWKHU-JLHYYAGUSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CC=C4F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2829433.png)

![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2829436.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2829442.png)

![3,4-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2829449.png)

![Methyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2829450.png)

![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2829453.png)